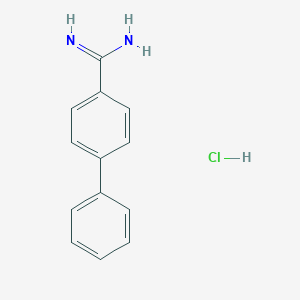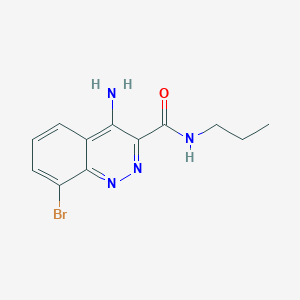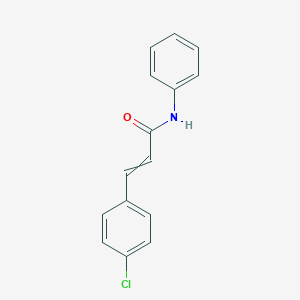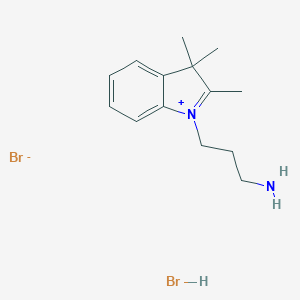
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. The synthesis of this compound has been a topic of interest for many researchers due to its potential applications in various fields of study.
Mécanisme D'action
The mechanism of action of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting apoptosis, or programmed cell death. It may also work by modulating the activity of certain enzymes and signaling pathways in the body.
Effets Biochimiques Et Physiologiques
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of certain enzymes and signaling pathways. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a complex process that involves several steps. The first step involves the synthesis of indole, which is then reacted with a suitable amine to produce the desired compound. The final product is then purified using various techniques such as recrystallization, chromatography, or distillation.
Applications De Recherche Scientifique
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-cancer properties and has been used in the development of new cancer therapies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
111040-90-5 |
|---|---|
Nom du produit |
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
Formule moléculaire |
C14H22Br2N2 |
Poids moléculaire |
378.15 g/mol |
Nom IUPAC |
3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
InChI |
InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1 |
Clé InChI |
OSYRHQWRNZNKLZ-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
Pictogrammes |
Irritant |
Synonymes |
1-(3-AMINOPROPYL)-2 3 3-TRIMETHYLINDOLIU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




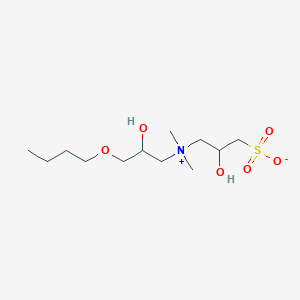
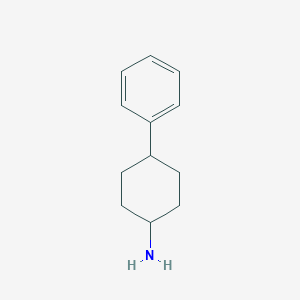
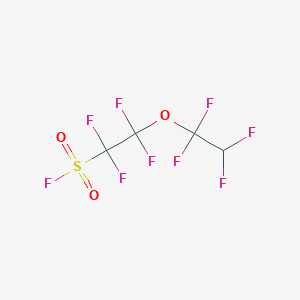
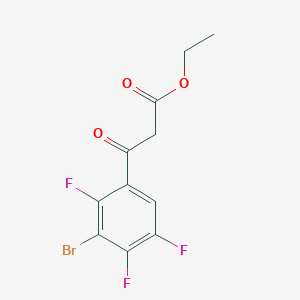
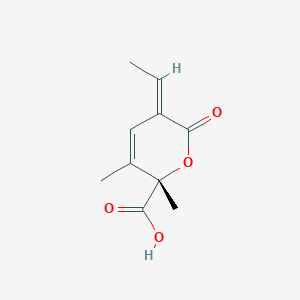
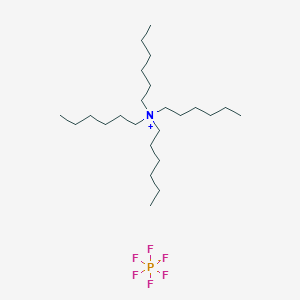
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

